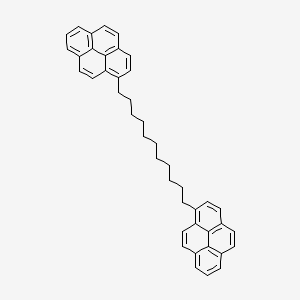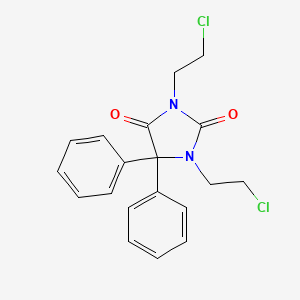
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups and a diphenylimidazolidine core. It is often studied for its potential therapeutic properties and its role in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 2-chloroethylamine with diphenylimidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methylene dichloride, and at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered properties.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway.
科学的研究の応用
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical research.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment, due to its ability to interfere with DNA replication and transcription .
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other industrial chemicals .
作用機序
The mechanism of action of 1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione involves its ability to form interstrand crosslinks in DNA. This prevents DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways, including the inhibition of DNA repair enzymes, which enhances its cytotoxic effects .
類似化合物との比較
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy, particularly for brain tumors
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent with similar alkylating properties
Uniqueness
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable intermediates and its effectiveness in various applications make it a valuable compound in both research and industrial contexts .
特性
CAS番号 |
61327-86-4 |
|---|---|
分子式 |
C19H18Cl2N2O2 |
分子量 |
377.3 g/mol |
IUPAC名 |
1,3-bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-11-13-22-17(24)19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)23(14-12-21)18(22)25/h1-10H,11-14H2 |
InChIキー |
XSRKWLPUOSXRRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CCCl)CCCl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


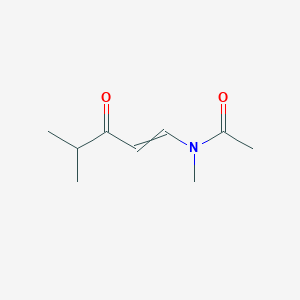
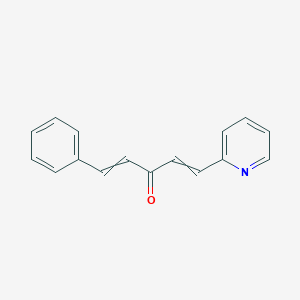
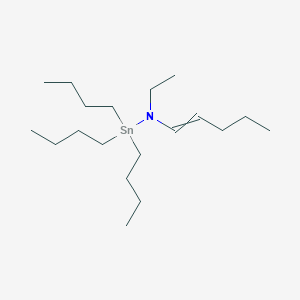
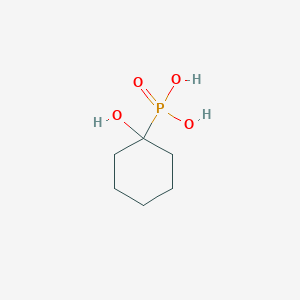

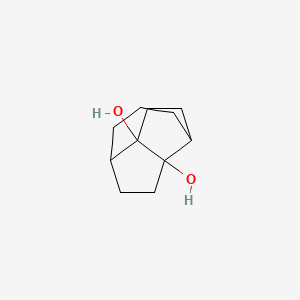
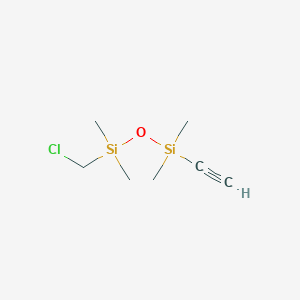
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)


![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
